molecular formula C10H11NO2 B8812856 3-Pyridineacrylic acid ethyl ester

3-Pyridineacrylic acid ethyl ester

Cat. No.: B8812856
M. Wt: 177.20 g/mol
InChI Key: PIEQSBWGIODYPE-UHFFFAOYSA-N
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Description

3-Pyridineacrylic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethyl ester group attached to a beta-(3-pyridyl)acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Pyridineacrylic acid ethyl ester can be synthesized through several methods. One common approach involves the reaction of 3-pyridylacrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the desired ester .

Another method involves the use of 3-pyridylacrylic acid and ethyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds at room temperature and yields ethyl beta-(3-pyridyl)acrylate as the main product .

Industrial Production Methods

In industrial settings, the production of ethyl beta-(3-pyridyl)acrylate often involves large-scale esterification reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Pyridineacrylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds .

Scientific Research Applications

3-Pyridineacrylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl beta-(3-pyridyl)acrylate involves its interaction with various molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

3-Pyridineacrylic acid ethyl ester can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

ethyl 3-pyridin-3-ylprop-2-enoate

InChI

InChI=1S/C10H11NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3

InChI Key

PIEQSBWGIODYPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 150 g of β-(3-pyridyl)acrylic acid in 1500 ml of ethanol a slow stream of hydrogen chloride gas is bubbled for 4 to 5 hr, where all solids dissolved. Approximately 500 ml of ethanol are distilled off at atmospheric pressure, the residual solution is cooled and diluted with 1500 ml of ether with stirring. The solids are filtered, washed with ether and resuspended in ethyl acetate. The stirred suspension is neutralized with conc. aq. sodium bicarbonate. The ethyl acetate layer is separated and the aqueous layer is extracted once more with ethyl acetate. The combined organic extracts are washed with brine, dried (MgSO4), evaporated and the residual oil is distilled to give 110 g of ethyl β-(3-pyridyl)acrylate with bp 95°-100° C., 0.1 mm/Hg.
Quantity
150 g
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0 (± 1) mol
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1500 mL
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